molecular formula C17H16ClN3O2 B2539899 N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-18-8

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2539899
CAS RN: 477855-18-8
M. Wt: 329.78
InChI Key: DHTSUZUSZQALED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine” would likely consist of a quinazoline core with a 4-chloro-2-methylphenyl group attached at the nitrogen, and methoxy groups at the 6 and 7 positions .


Chemical Reactions Analysis

The reactivity of “N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine” would likely be influenced by the electron-withdrawing chloro group and the electron-donating methoxy groups .

Scientific Research Applications

Pharmacological Potential in Cancer Research

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, as a chemical entity, does not directly appear in the reviewed literature. However, the exploration of similar compounds, especially those within the quinazoline derivatives, suggests a potential avenue for anticancer research. Quinazoline derivatives have been noted for their diverse pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties. For instance, chloroquine-containing compounds, related by their structural motif to quinazolines, have been repurposed in the management of various diseases beyond their antimalarial use, demonstrating a capacity for biochemical properties that could be beneficial in cancer therapy. This suggests that N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine could be investigated for similar pharmacological activities, given its structural similarities to these bioactive compounds (Njaria et al., 2015).

Role in Neurodegenerative Disease Treatment

The investigation of heterocyclic compounds, particularly those featuring a quinazoline scaffold, also extends to neurodegenerative diseases. Compounds similar in structure to N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine have been considered for their neuroprotective properties. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound within the same broad family of heterocyclic amines, has shown promise in neuroprotective, antiaddictive, and antidepressant activities in animal models. This suggests a potential research direction for exploring the effects of N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine on the central nervous system and its disorders (Antkiewicz‐Michaluk et al., 2018).

Antimicrobial and Antitubercular Activities

The structural framework of quinazoline derivatives has been associated with significant antimicrobial and antitubercular activities. Research on compounds with similar structural features has demonstrated efficacy against various microbial strains, including resistant forms of tuberculosis. This highlights a potential area of application for N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine in developing new antimicrobial agents, particularly in the fight against tuberculosis and other bacterial infections (Asif, 2014).

Safety and Hazards

The safety and hazards of “N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine” are not known. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-10-6-11(18)4-5-13(10)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTSUZUSZQALED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.